Product packaging for 1-Benzyl-1-nitrocyclohexane(Cat. No.:)

1-Benzyl-1-nitrocyclohexane

Cat. No.: B8466787
M. Wt: 219.28 g/mol
InChI Key: WVSHYKLHCOIXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-nitrocyclohexane is a tertiary nitroalkane of significant interest in synthetic organic chemistry as a versatile building block. Its research value primarily lies in its potential to serve as a precursor to ketones through the Nef reaction, a well-established transformation where nitro compounds are converted into carbonyls . For instance, under oxidative Nef conditions using reagents like hydrogen peroxide with a base, secondary nitroalkanes such as nitrocyclohexane are cleanly oxidized to ketones like cyclohexanone in high yields . This reagent may also be investigated as a substrate in Michael addition reactions. Nitroalkenes, such as 1-nitrocyclohexene, are excellent acceptors for rhodium-catalyzed asymmetric conjugate additions with organoboronic acids, yielding valuable nitroalkane adducts with high enantioselectivity . The benzyl substituent on the nitro-bearing carbon can provide steric and electronic modulation, making it a subject of study in method development and mechanistic investigations. As a nitro compound, it should be handled as a strong oxidizing agent and may be flammable . This product is intended for laboratory research use only and is not classified or intended for drug, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B8466787 1-Benzyl-1-nitrocyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1-nitrocyclohexyl)methylbenzene

InChI

InChI=1S/C13H17NO2/c15-14(16)13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

WVSHYKLHCOIXOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyl 1 Nitrocyclohexane and Analogues

Strategies for Direct Benzyl (B1604629) C-Alkylation of Nitrocyclohexane (B1678964) Systems

The development of methodologies that favor direct carbon-carbon bond formation at the α-position of nitrocyclohexane has been a key area of research. These strategies largely revolve around steering the reaction away from the thermodynamically favored O-alkylation pathway towards the kinetically controlled, yet more synthetically useful, C-alkylation product.

A highly effective method for the C-benzylation of nitroalkanes, including secondary substrates like nitrocyclohexane, employs a simple Copper(I) catalyst in a thermal redox process. nih.govnih.govfao.org This approach successfully addresses the long-standing challenge of C-alkylation under mild reaction conditions (e.g., 60°C), utilizing readily available benzyl bromides. organic-chemistry.org The in situ generated Cu(I) catalyst is highly effective for this transformation, providing access to a variety of complex nitroalkanes. nih.govnih.gov

The reaction is proposed to proceed through a thermal redox mechanism involving radical intermediates. nih.govudel.edu The catalytic cycle is initiated by the deprotonation of the nitroalkane to form a nitronate anion. A single electron transfer (SET) then occurs from an electron-rich Cu(I) complex to the benzyl bromide. organic-chemistry.orgudel.edu This SET step generates a benzylic radical and a Cu(II) species. The highly reactive benzylic radical then rapidly couples with the nitronate anion to form the desired C-alkylated product. organic-chemistry.orgudel.edu Subsequent electron transfer from the resulting radical anion intermediate back to the copper catalyst would regenerate the active Cu(I) species, thus closing the catalytic cycle. udel.edu This radical-anion coupling pathway circumvents the traditional SN2 displacement mechanism that often leads to O-alkylation. nih.gov

The copper-catalyzed benzylation method demonstrates a broad substrate scope and high efficiency, with yields reaching up to 85%. organic-chemistry.org The reaction is tolerant of a wide array of functional groups on both the nitroalkane and the benzyl bromide electrophile. organic-chemistry.org Crucially, the methodology is effective for the alkylation of secondary nitroalkanes, such as nitrocyclohexane, to form sterically congested quaternary carbon centers. organic-chemistry.org Various substituted benzyl bromides and related heteroaromatic compounds can be used effectively. nih.govnih.gov The optimized catalytic system often employs a Cu(I) complex, such as one generated from copper(I) bromide and a diketoimine (nacnac) ligand, with a base like sodium tert-butoxide in a nonpolar solvent. organic-chemistry.orgudel.edu

Table 1: Representative Scope of Copper-Catalyzed Benzylation of Nitroalkanes This table is illustrative, based on descriptions of the reaction's broad scope. Specific yields are from cited literature.

Nitroalkane SubstrateBenzyl Bromide SubstrateProduct TypeReported Yield
NitrocyclohexaneBenzyl bromideTertiary NitroalkaneGood to Excellent organic-chemistry.org
1-Nitropropane4-Methoxybenzyl bromideSecondary NitroalkaneHigh organic-chemistry.org
2-NitropropaneBenzyl bromideTertiary NitroalkaneModerate to Good organic-chemistry.org
Nitromethane4-Chlorobenzyl bromidePrimary NitroalkaneGood organic-chemistry.org

A historical impediment to the alkylation of nitroalkanes is the propensity of nitronate anions to react with alkyl halides at the oxygen atom, leading to nitronic esters which subsequently decompose to carbonyl compounds. nih.gov This O-alkylation pathway is a common outcome in traditional base-mediated alkylations. The copper-catalyzed thermal redox system effectively overcomes this challenge by altering the reaction mechanism. nih.gov Instead of a direct nucleophilic attack by the nitronate on the benzyl halide, the reaction proceeds via the generation of a neutral benzyl radical. organic-chemistry.org The subsequent coupling of this radical with the nitronate anion shows a strong preference for C-C bond formation over C-O bond formation, thus leading to high regioselectivity for the C-alkylated product. nih.gov

The intermediacy of radicals is a cornerstone of the copper-catalyzed C-benzylation of nitrocyclohexane systems. nih.gov Evidence for these radical pathways comes from mechanistic studies, including the observation that the reaction is inhibited by radical scavengers like TEMPO. nih.gov This mechanistic class is related to other copper-catalyzed processes like Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Polymerization (ATRP), which also involve single electron transfer with alkyl halides to initiate radical reactions. nih.gov

In the context of this copper-catalyzed system, the primary radical species generated is the benzyl radical, formed via an electron transfer from the Cu(I) catalyst to the benzyl halide. udel.edu The nitrocyclohexane is converted to its nucleophilic nitronate anion form by a base. organic-chemistry.org The key C-C bond-forming event is the coupling of the electrophilic benzyl radical with the nucleophilic nitronate anion. nih.gov While the term "alpha-nitroalkyl radical" can refer to a radical centered on the carbon bearing the nitro group, in this specific benzylation mechanism, the nitroalkane component reacts as the anion which traps a radical generated from the electrophile. nih.govudel.edu This radical-anion coupling is highly efficient and is the basis for the observed C-alkylation selectivity. nih.gov The success of this pathway relies on the ability of the copper catalyst to generate the stabilized benzyl radical under conditions where it can be effectively trapped by the nitronate. udel.edunih.gov

Radical-Mediated Benzylation Pathways

Atom Transfer Processes in Nitroalkane Functionalization

Atom transfer processes, particularly those involving radical intermediates, offer a powerful method for the formation of carbon-carbon bonds. While classical Atom Transfer Radical Addition (ATRA) often involves the transfer of a halogen atom, analogous processes involving the nitro group can be envisaged through photoredox and transition metal catalysis, which proceed via single electron transfer (SET) mechanisms to generate radical intermediates from nitroalkanes.

Recent advancements in photoredox catalysis have enabled the C-alkylation of nitroalkanes with alkyl halides. nih.govresearchgate.net These reactions, while not formally ATRA in the traditional sense, share the common feature of generating a radical intermediate that then participates in C-C bond formation. For instance, the use of a nickel photoredox dual catalytic system has been shown to be effective for the C-alkylation of nitroalkanes. orgsyn.org In a typical setup, a photocatalyst, upon irradiation with visible light, initiates a single electron transfer to the alkyl halide, generating an alkyl radical. This radical then adds to a nitronate anion, formed by the deprotonation of the nitroalkane, to yield the C-alkylated product.

The benzylation of nitroalkanes, a key transformation for the synthesis of 1-benzyl-1-nitrocyclohexane, has been successfully achieved using copper-catalyzed thermal redox catalysis. nih.gov This methodology provides a direct route to couple benzyl halides with nitroalkanes under mild conditions. The proposed mechanism is believed to involve a thermal redox process, circumventing the common issue of O-alkylation. nih.gov

Table 1: Copper-Catalyzed Benzylation of Nitroalkanes
Nitroalkane SubstrateBenzyl HalideCatalystBaseSolventYield (%)Reference
Nitropropane4-Bromobenzyl bromideCu(I)--82 nih.gov
NitrocyclohexaneBenzyl bromideCu(I)--- nih.gov
Nitropropane2-Bromomethylpyridine hydrobromideCu(I)--- nih.gov

Indirect Synthetic Routes to this compound Structural Motifs

Indirect routes to this compound involve the sequential construction of the substituted nitrocyclohexane core followed by the introduction of the benzyl group, or vice versa. These multi-step approaches offer flexibility in accessing a wide range of analogues.

Construction of Substituted Nitrocyclohexane Cores

The formation of substituted cyclohexane (B81311) rings is a cornerstone of organic synthesis, with several classic and modern reactions being applicable to the construction of nitro-substituted cores.

The Michael addition is a versatile method for the formation of carbon-carbon bonds. In the context of synthesizing substituted nitrocyclohexanes, a Michael acceptor, such as a nitroalkene, can react with a nucleophilic enolate derived from a ketone or another suitable donor. The intramolecular version of this reaction can lead to the formation of a cyclic system. For instance, the vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, promoted by dienamine catalysis, allows for the stereoselective synthesis of highly functionalized cyclohexyl systems bearing a nitro group. nih.gov

The Diels-Alder reaction , a [4+2] cycloaddition, provides a powerful and stereocontrolled route to six-membered rings. The use of nitroalkenes as dienophiles in Diels-Alder reactions allows for the direct introduction of the nitro group into the newly formed cyclohexane ring. While the dienophilicity of simple nitrocycloalkenes can be low, strategic substitution can enhance their reactivity. nih.gov This approach offers a convergent strategy to construct the core structure of substituted nitrocyclohexanes.

Table 2: Construction of Substituted Cyclohexane Cores
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Vinylogous Michael Additionβ-Substituted cyclohexenone, NitroalkeneChiral primary amine (dienamine catalysis)Functionalized nitrocyclohexane derivativeHigh diastereo- and enantioselectivity nih.gov
Diels-Alder ReactionDiene, Nitroalkene (dienophile)Thermal or Lewis acid catalysisSubstituted nitrocyclohexeneStereospecific, convergent nih.gov

Integration of Benzyl Moieties through Cyclization or Substitution

Once the substituted nitrocyclohexane core is assembled, the final step in an indirect synthesis of this compound is the introduction of the benzyl group.

Substitution reactions at the α-position of the nitro group are the most direct method for this transformation. The C-H bond adjacent to the nitro group is acidic and can be deprotonated with a suitable base to form a nitronate anion. This nucleophilic species can then react with an electrophilic benzyl source, such as benzyl bromide or a related derivative. As mentioned previously, copper-catalyzed methods have proven effective for the benzylation of nitroalkanes, including nitrocyclohexane. nih.gov Palladium-catalyzed reactions have also been developed for the arylation and benzylation of nitroarenes, and similar principles could be applied to nitroalkanes. nih.gov

Table 3: Palladium-Catalyzed Benzylation of Nitroarenes
Nitroarene SubstrateBenzylation AgentCatalystOutcomeReference
NitroazolesBenzyl acetatesPalladiumBenzylated products nih.gov
Nitrobenzene-PalladiumArylation reported nih.gov

While direct cyclization to form the this compound structure in a single step is less common, intramolecular reactions can be designed to achieve this. For example, a suitably functionalized acyclic precursor containing both the nitromethyl and the phenylpropyl moieties could potentially undergo an intramolecular cyclization, such as an intramolecular Michael addition or an intramolecular alkylation, to form the desired six-membered ring with the benzyl and nitro groups at the same carbon atom. The feasibility of such a strategy would depend on the specific design of the precursor and the reaction conditions.

Elucidating Reaction Mechanisms and Chemical Transformations of 1 Benzyl 1 Nitrocyclohexane

Fundamental Reactivity of the 1-Nitrocyclohexane System

Nitronate Anion Formation and its Chemical Consequences

While 1-Benzyl-1-nitrocyclohexane lacks an alpha-hydrogen and thus cannot be directly deprotonated to form a nitronate anion, understanding the reactivity of the parent nitrocyclohexane (B1678964) system is crucial. For nitroalkanes possessing a proton on the carbon adjacent to the nitro group (the α-carbon), treatment with a base results in deprotonation to form a nitronate anion. wikipedia.org This anion is a key reactive intermediate in several important organic reactions. wikipedia.org

The nitronate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This delocalization is represented by two main resonance structures: one with a carbanion and a nitrogen-oxygen double bond, and another with a carbon-nitrogen double bond and negative charges on both oxygen atoms. wikipedia.org

The chemical consequences of nitronate anion formation are significant. They can act as potent nucleophiles in carbon-carbon bond-forming reactions. Furthermore, one-electron oxidation of nitronate anions, for instance with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), can generate α-nitroalkyl radicals. scispace.com These radicals can then participate in intermolecular addition reactions with electron-rich olefins. scispace.com

Table 1: Key Reactions Involving Nitronate Anions

Reaction NameDescriptionIntermediate
Henry ReactionAn aldol-like addition of a nitronate anion to an aldehyde or ketone.Nitronate Anion
Nef ReactionThe acid-catalyzed hydrolysis of a nitronate salt to an aldehyde or ketone and nitrous oxide.Nitronate Anion
Michael AdditionThe conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound. researchgate.netNitronate Anion
Radical GenerationOxidation of a nitronate anion to form an α-nitroalkyl radical for further reactions. scispace.comα-Nitroalkyl Radical

Transformations Involving the Nitro Group: Beyond C-Alkylation

The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction. The reduction of nitro compounds is a fundamental process in organic synthesis, providing access to several other nitrogen-containing functional groups. wikipedia.org

The outcome of the reduction depends heavily on the reagents and reaction conditions used.

Reduction to Amines: Aliphatic nitro compounds can be completely reduced to primary amines using powerful reducing systems like catalytic hydrogenation over platinum(IV) oxide or Raney nickel, or with iron metal in refluxing acetic acid. wikipedia.org

Reduction to Hydroxylamines: Milder reduction conditions can lead to the formation of hydroxylamines. Reagents such as diborane (B8814927) or zinc dust with ammonium chloride are effective for this transformation. wikipedia.org

Reduction to Oximes: The reduction can also be stopped at the oxime stage under specific conditions. wikipedia.org

Beyond reduction, the nitro group can participate in radical reactions, which have gained considerable attention for their utility in preparing various organic molecules. rsc.org

Chemical Modifications of the Cyclohexane (B81311) Ring Bearing a Nitro Group

The cyclohexane ring in this compound is subject to reactions that alter its structure, primarily through elimination and substitution pathways.

Elimination Reactions Leading to Nitrocyclohexenes

Elimination reactions of substituted cyclohexanes typically proceed via E1 or E2 mechanisms to form alkenes. lumenlearning.commgscience.ac.in In the context of a 1-substituted-1-nitrocyclohexane derivative, elimination would involve the removal of a proton from a β-carbon (C2 or C6) and the loss of the nitro group, formally as nitrous acid, to generate a nitrocyclohexene.

The mechanism followed depends on the reaction conditions:

E2 Mechanism: This bimolecular, single-step process requires a strong base and an anti-periplanar arrangement between the β-hydrogen and the leaving group. mgscience.ac.inchemistrysteps.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com

E1 Mechanism: This unimolecular, two-step process involves the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base. lumenlearning.comlibretexts.org The rate-determining step is the formation of the carbocation. lumenlearning.com

In these reactions, the regiochemical outcome is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.comlibretexts.org For a 1-substituted nitrocyclohexane, this would favor the formation of 1-nitrocyclohexene.

Nucleophilic and Radical Processes on the Cyclohexyl Scaffold

The electron-withdrawing nitro group activates the molecule towards certain substitution reactions. A key pathway for aliphatic nitro compounds is the radical-nucleophilic substitution (SRN1) mechanism. researchgate.netrsc.org This multi-step chain reaction involves radical and radical anion intermediates and allows for the substitution of the nitro group by a nucleophile.

The SRN1 mechanism typically involves:

Initiation: Formation of a radical anion from the nitroalkane.

Propagation: The radical anion fragments, losing the nitrite (B80452) leaving group to form an alkyl radical. This radical then reacts with a nucleophile to form a new radical anion, which propagates the chain.

Various nucleophiles, including thiolates and nitronates, can participate in SRN1 reactions with α-substituted nitro compounds. researchgate.netrsc.org

Reactivity Profiles of the Benzyl (B1604629) Substituent in this compound

The benzyl group possesses a unique reactivity due to its proximity to the aromatic ring. The carbon atom directly attached to the benzene (B151609) ring is known as the benzylic position, which is particularly reactive because any radical, cationic, or anionic intermediate formed at this site is stabilized by resonance with the π-system of the ring. chemistrysteps.comlibretexts.org

Table 2: Characteristic Reactions of the Benzyl Group

Reaction TypeReagentsProductIntermediate
Radical HalogenationN-Bromosuccinimide (NBS), lightBenzylic BromideBenzylic Radical
OxidationKMnO₄ or Na₂Cr₂O₇/H₂SO₄, heatBenzoic AcidN/A
Nucleophilic Substitution (SN1/SN2)Nucleophiles (on benzylic halides)Substituted BenzeneBenzylic Carbocation (SN1)

Key reactions involving the benzylic position include:

Radical Halogenation: The benzylic C-H bonds are susceptible to radical halogenation. In the presence of light or a radical initiator, N-Bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position, proceeding through a resonance-stabilized benzylic radical intermediate. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate in acid, can oxidize an alkylbenzene side chain. libretexts.orgkhanacademy.org This reaction cleaves the C-C bond between the benzylic carbon and the next carbon, converting the benzylic carbon into a carboxylic acid group. For this compound, this would lead to the formation of benzoic acid.

Nucleophilic Substitution: If a leaving group were present at the benzylic position (e.g., via prior halogenation), it would be highly susceptible to nucleophilic substitution. These reactions can occur via both SN1 and SN2 mechanisms, facilitated by the stability of the resulting benzylic carbocation in the SN1 pathway. chemistrysteps.comkhanacademy.org

Stereochemical Control and Diastereoselective Synthesis

Stereoselectivity in C-Alkylation of Nitroalkanes

The C-alkylation of nitroalkanes is a fundamental carbon-carbon bond-forming reaction. However, achieving high stereoselectivity in the synthesis of α-tertiary nitroalkanes, such as 1-Benzyl-1-nitrocyclohexane, can be challenging. The reaction typically proceeds via a nitronate anion intermediate, which can undergo both C-alkylation and O-alkylation. The regioselectivity between these two pathways is a critical factor, with O-alkylation often being a competing side reaction.

Historically, the direct C-alkylation of nitroalkanes with alkyl halides has been problematic due to the preference for O-alkylation. nih.gov More recent advancements have demonstrated that the use of specific catalysts can significantly favor C-alkylation. For instance, copper-catalyzed reactions have shown promise in the benzylation of nitroalkanes. nih.gov In the context of synthesizing this compound, the reaction would involve the alkylation of nitrocyclohexane (B1678964) with a benzyl (B1604629) halide, such as benzyl bromide. A study on copper-catalyzed thermal redox catalysis has shown that secondary nitroalkanes, including nitrocyclohexane, can be effectively benzylated. nih.gov

The stereoselectivity of this alkylation is influenced by the approach of the electrophile (benzyl bromide) to the nitronate anion of cyclohexane (B81311). The reaction can proceed through different transition states, leading to the formation of diastereomers if a chiral center is already present in the molecule or if a chiral catalyst is employed. The diastereoselectivity of such reactions is often dependent on steric hindrance and the coordination of the reactants with the catalyst.

Reactant 1Reactant 2Catalyst SystemKey Outcome
NitrocyclohexaneBenzyl BromideIn situ generated Cu(I)Favors C-alkylation over O-alkylation
Secondary NitroalkanesAlkyl HalidesTransition Metal CatalystsPotential for stereocontrol

Chiral Induction in Nitrocyclohexane Derivatives

Achieving enantioselective synthesis of this compound, where a specific enantiomer is preferentially formed, requires the use of chiral induction methods. This can be accomplished through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of an enantiomerically enriched this compound, one could envision attaching a chiral auxiliary to the nitrocyclohexane precursor. The chiral auxiliary would then direct the incoming benzyl group to one face of the molecule over the other, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the desired enantiomer of the final product. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones.

The general scheme for employing a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to introduce the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The effectiveness of a chiral auxiliary is determined by its ability to create a significant energy difference between the transition states leading to the different diastereomers.

Chiral Induction StrategyDescriptionExample Auxiliaries
Chiral AuxiliaryA removable chiral group that directs the stereochemical outcome.Evans Oxazolidinones, SAMP/RAMP
Chiral CatalystA chiral substance that accelerates the reaction and controls stereoselectivity without being consumed.Chiral metal complexes, organocatalysts
Chiral ReagentA stoichiometric chiral reactant that transfers chirality to the product.Chiral reducing or oxidizing agents

Conformational Effects on Reactivity and Selectivity within the Cyclohexane Ring

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. fiveable.me In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformations. libretexts.org The relative stability of these conformers is largely determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.org

For this compound, both the benzyl and the nitro group are attached to the same carbon atom. In a ring flip, the axial and equatorial positions of all substituents are interchanged. However, for a 1,1-disubstituted cyclohexane, one group will be axial and the other equatorial in both chair conformations. The preferred conformation will be the one that places the sterically bulkier group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. fiveable.me

Conformational Equilibrium of this compound:

ConformerBenzyl Group PositionNitro Group PositionRelative Stability
AEquatorialAxialMore Stable
BAxialEquatorialLess Stable

These conformational preferences have a direct impact on the reactivity and selectivity of reactions involving the cyclohexane ring. For instance, in the alkylation of a pre-existing substituted nitrocyclohexane, the incoming electrophile will preferentially approach from the less sterically hindered face of the ring, which is dictated by the existing conformation. A computational study on 1-methyl-1-phenylcyclohexane, a structurally related compound, found a preference for the conformation with the axial phenyl group, which was attributed to specific rotational profiles of the phenyl group. researchgate.net This highlights that while general steric arguments are useful, detailed computational and experimental studies are necessary to fully understand the conformational behavior of such molecules.

Spectroscopic and Computational Approaches in Nitrocyclohexane Research

Application of Spectroscopic Methods for Mechanistic Delineation

Spectroscopic techniques are indispensable tools for elucidating the intricate pathways of chemical reactions involving nitrocyclohexanes. By monitoring changes in molecular structure and identifying transient intermediates, researchers can piece together detailed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for mechanistic analysis in solution-phase reactions. ed.ac.uk It allows for the identification of reaction intermediates and products. For instance, in reactions involving electrophilically activated nitroalkanes, NMR spectroscopy has been crucial in studying the structure of intermediates, providing strong support for proposed reaction mechanisms. frontiersin.org The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra offer definitive structural information, helping to distinguish between isomers and track the conversion of reactants to products over time.

Infrared (IR) spectroscopy is particularly useful for identifying the nitro group, which exhibits strong, characteristic absorption bands. Nitroalkanes typically show asymmetric and symmetric stretching vibrations for the N-O bonds around 1550 cm⁻¹ and 1375 cm⁻¹, respectively. libretexts.org The disappearance of these bands or their shift to different frequencies can be monitored in situ to follow the progress of a reaction and infer the transformation of the nitro functionality.

UV-Visible spectroscopy can also be employed, especially for kinetic studies. Low-temperature stopped-flow electronic spectroscopy has been used to investigate the mechanism of cyclohexane (B81311) oxidation, allowing for the detection of transient species like the putative [Fe(IV)=O] oxidant. nih.gov Although the nitroalkane itself may have a weak n→π* transition around 270 nm libretexts.org, changes in conjugation or the formation of colored intermediates or charge-transfer complexes can be readily followed.

Mass spectrometry, often coupled with chromatographic techniques, aids in the identification of reaction products and intermediates by providing precise mass-to-charge ratio information. This has been used to support proposed mechanisms in reactions of nitroalkanes with arenes. frontiersin.org

The table below summarizes the application of various spectroscopic methods in the study of nitroalkane reaction mechanisms.

Spectroscopic MethodApplication in Mechanistic StudiesTypical Information Obtained
NMR Spectroscopy Identification of intermediates and products in solution.Structural elucidation, stereochemistry, reaction kinetics.
IR Spectroscopy Monitoring the transformation of the nitro functional group.Presence/absence of characteristic NO₂ stretching bands.
UV-Vis Spectroscopy Kinetic analysis and detection of transient species.Reaction rates, formation of colored intermediates.
Mass Spectrometry Identification of products and reaction intermediates.Molecular weight and fragmentation patterns.

Computational Chemistry and Theoretical Investigations in Nitroalkane Systems

Computational chemistry provides a powerful lens through which to view the behavior of molecules at an atomic level, complementing experimental findings with detailed theoretical insights into the energetics and pathways of chemical reactions. wikipedia.org

Reaction path following is a computational technique used to map the trajectory of a chemical reaction from reactants to products via the transition state on a potential energy surface. This methodology allows chemists to visualize the step-by-step geometric changes a molecule undergoes during a transformation and to calculate the energy barriers associated with each step.

For nitroalkanes, these methods have been applied to understand complex processes such as thermal decomposition. For example, computational studies on nitroethane decomposition revealed multiple potential pathways, including the concerted molecular elimination of HONO, nitro-nitrite isomerization, and the simple rupture of the C-NO₂ bond. researchgate.netacs.org By calculating the activation energies for each path, researchers can predict the most favorable reaction channel under different conditions. researchgate.net It has been shown that at lower temperatures, the elimination of HONO is the predominant pathway, while at higher temperatures, the dissociation of the C-NO₂ bond becomes more significant. acs.org

Quantum chemical calculations are used to determine the electronic structure of molecules, which governs their stability, properties, and reactivity. northwestern.eduresearchgate.net Methods like Density Functional Theory (DFT) are widely used to investigate nitroalkane systems. cuny.edu

These calculations provide access to fundamental properties such as molecular orbital energies, electron density distribution, and bond orders. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. hakon-art.com

For nitroalkanes, the strong electron-withdrawing nature of the nitro group significantly influences the electronic structure. wikipedia.org This property is responsible for the acidity of the α-hydrogen atoms, a key aspect of nitroalkane reactivity. mdpi.com Quantum chemical calculations can quantify this effect by computing properties like atomic charges and electrostatic potential maps, which highlight the electron-deficient and electron-rich regions of a molecule. hakon-art.com

The table below presents theoretical data obtained from quantum chemical calculations on simple nitroalkanes, illustrating how these methods provide quantitative insights into their reactivity and stability.

CompoundComputational MethodCalculated PropertyValue
Nitroethane B3LYP/6-311+G(3df,2p)Activation Energy (HONO elimination)42.0 kcal/mol researchgate.net
2-Nitropropane B3LYP/6-311+G(3df,2p)Activation Energy (HONO elimination)39.2 kcal/mol researchgate.net
Nitroethane G3 Model ChemistryEnthalpy of Formation-24.5 ± 1 kcal/mol researchgate.net
2-Nitropropane G3 Model ChemistryEnthalpy of Formation-34.0 ± 1 kcal/mol researchgate.net

These computational approaches, from mapping reaction pathways to dissecting electronic structures, are vital for a comprehensive understanding of the chemical behavior of nitrocyclohexanes like 1-Benzyl-1-nitrocyclohexane.

Prospective Research Avenues and Applications of 1 Benzyl 1 Nitrocyclohexane Chemistry

Utilization as Versatile Synthons in Complex Organic Synthesis

In the logic of retrosynthetic analysis, molecules are deconstructed into idealized fragments known as synthons, which correspond to tangible synthetic equivalent reagents. Nitroalkanes are powerful synthons because the nitro group can stabilize α-anions (nitronates) for nucleophilic attack or be transformed into a variety of other functional groups. nih.gov While primary and secondary nitroalkanes can be readily deprotonated to serve as nucleophiles, the tertiary nature of 1-benzyl-1-nitrocyclohexane precludes this direct pathway. Instead, its utility as a synthon is realized through reactions that leverage the nitro group as a precursor to other functionalities or as a leaving group.

The core value of the this compound scaffold lies in its capacity to serve as a precursor for highly substituted cyclohexane (B81311) rings, which are key structural motifs in many natural products and pharmaceutical agents. The synthesis of complex cyclic systems often relies on cascade reactions, where a single starting material undergoes multiple bond-forming events in one pot. For instance, related tetrasubstituted cyclohexane derivatives can be assembled in a single step from a dialdehyde, benzylamine, and nitromethane, highlighting the efficiency of building such complex cores. mdpi.com

The this compound unit can be envisioned as a key building block for:

Amino-alcohols and Diamines: Reduction of the nitro group to an amine provides a critical functional handle. The resulting 1-benzylcyclohexylamine can be a precursor for synthesizing ligands, catalysts, or biologically active molecules. Further functionalization of the cyclohexane ring or the benzyl (B1604629) group can lead to a diverse library of compounds.

Spirocyclic and Fused Ring Systems: The cyclohexane ring provides a rigid scaffold from which other rings can be constructed. For example, after reduction of the nitro group, the resulting amine could be used in intramolecular cyclization reactions to form fused heterocyclic systems.

Cascade Reaction Precursors: The nitro group can be used to direct or activate subsequent reactions. Although the tertiary carbon prevents nitronate formation, the strong electron-withdrawing nature of the nitro group influences the reactivity of the rest of the molecule. nih.gov

The following table outlines the synthon potential of this compound by mapping its structural fragments to potential synthetic operations.

Synthon FragmentCorresponding Reagent/Reaction TypePotential Application
1-Benzylcyclohexyl cationDenitration under oxidative or reductive conditionsElectrophilic addition to nucleophiles
1-Benzylcyclohexyl radicalRadical denitration (e.g., Barton-McCombie reaction)C-C bond formation with radical acceptors
1-BenzylcyclohexylamineCatalytic hydrogenation or reduction with metal hydridesPrecursor for amides, ureas, and heterocyclic synthesis

Development of Novel Functional Molecules via Nitrocyclohexane (B1678964) Scaffold Transformations

The transformation of the this compound scaffold into other functional molecules is a promising avenue for creating novel chemical entities. The reactivity of the nitro group and the stability of the cyclohexane framework allow for a range of chemical manipulations. Drawing parallels from the well-studied catalytic hydrogenation of nitrocyclohexane, which yields a variety of valuable industrial chemicals, this compound can be seen as a gateway to a family of benzyl-substituted cyclic compounds. rsc.org

Key transformations of the this compound scaffold include:

Reduction to Amines: The most direct transformation is the reduction of the nitro group to a primary amine. This conversion is fundamental in organic synthesis, as amines are ubiquitous in pharmaceuticals and agrochemicals. A wide array of reagents and catalysts, including heterogeneous catalysts (e.g., Pd/C, PtO₂) with H₂ gas or transfer hydrogenation methods, can achieve this transformation. The resulting 1-benzylcyclohexylamine is a valuable building block for more complex structures.

Nef Reaction to Ketones: The nitroalkane can be converted into a ketone through the Nef reaction. This transformation typically involves the formation of a nitronate salt followed by hydrolysis under acidic conditions. For a tertiary nitroalkane like this compound, this would yield 1-benzylcyclohexanone, a useful intermediate for the synthesis of other carbocyclic structures.

Formation of Oximes: Partial reduction of the nitro group can lead to the corresponding oxime. The catalytic hydrogenation of nitrocyclohexane, for example, can be selectively controlled to produce cyclohexanone oxime, a precursor to caprolactam and nylon-6. rsc.org Similarly, this compound could be a precursor to 1-benzylcyclohexanone oxime, which could find use in the synthesis of modified lactams or as a ligand.

Ring-Expansion Reactions: The functional groups derived from the nitro group can facilitate ring-expansion reactions. For example, a Beckmann rearrangement of the corresponding oxime could lead to a seven-membered lactam (azepan-2-one derivative), providing access to a different class of cyclic scaffolds. researchgate.net

The table below summarizes potential functional molecules that can be derived from this compound.

Starting MaterialReaction TypeProductPotential Utility
This compoundCatalytic Hydrogenation1-BenzylcyclohexylaminePharmaceutical intermediate, ligand synthesis
This compoundNef Reaction1-BenzylcyclohexanonePrecursor for carbocyclic and heterocyclic synthesis
This compoundSelective Catalytic Reduction1-Benzylcyclohexanone OximeSynthesis of lactams, Beckmann rearrangement substrate

Future Directions in Catalytic C-Alkylation and Nitro Group Manipulations

While this compound is a tertiary nitroalkane, research into its synthesis and further functionalization points toward significant future developments in catalysis. The C-alkylation of nitroalkanes has historically been a challenge due to the competing O-alkylation pathway. nih.gov However, recent advances offer promising solutions and point to future research directions.

Catalytic C-Alkylation: The synthesis of tertiary nitroalkanes like this compound often requires innovative catalytic methods. A significant breakthrough has been the development of copper(I)-catalyzed thermal redox systems for the C-benzylation of nitroalkanes using benzyl bromides. nih.govorganic-chemistry.org This method proceeds through a single electron transfer (SET) mechanism, generating benzylic radicals that couple with nitronate anions. This approach successfully overcomes the O-alkylation problem and allows for the construction of complex tertiary nitroalkanes under mild conditions. Future research will likely focus on expanding the scope of these catalysts to include a wider range of alkyl halides and developing asymmetric versions to control stereochemistry.

Nitro Group Manipulations: The transformation of the nitro group is another area ripe for innovation. While traditional reduction methods are effective, there is a drive towards developing more sustainable and selective catalytic systems.

Organophosphorus Catalysis: Recent studies have shown that organophosphorus compounds can catalyze the reductive functionalization of nitro compounds. Using hydrosilanes as a terminal reductant, a P(III)/P(V)=O redox cycle can be used to deoxygenate nitro groups and form C-N bonds, providing a metal-free alternative for synthesizing nitrogen-containing heterocycles. mit.edu

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic systems are being explored for the alkylation of nitroaromatics and for the reduction of nitro groups. rsc.org These methods offer the potential for highly selective transformations under ambient conditions, reducing energy consumption and waste. For instance, photocatalytic one-pot alkylation of nitrobenzene with benzyl alcohol has been demonstrated, suggesting that light-mediated processes could be developed for manipulating aliphatic nitro compounds as well. rsc.org

The table below highlights emerging catalytic strategies relevant to the synthesis and transformation of this compound.

Catalytic StrategyReaction TypeKey AdvantagesResearch Goal
Copper-Catalyzed Thermal RedoxC-AlkylationOvercomes O-alkylation, mild conditions, broad scopeAsymmetric synthesis of tertiary nitroalkanes
Organophosphorus CatalysisReductive C-N CouplingMetal-free, novel reactivitySynthesis of N-heterocycles from nitroalkanes
PhotocatalysisC-N Bond Formation / ReductionUse of light as a sustainable energy source, high selectivityDevelopment of visible-light-mediated nitro group transformations

Q & A

Q. What experimental protocols are recommended for synthesizing 1-Benzyl-1-nitrocyclohexane with high purity?

Synthesis should focus on nitro group introduction via nitration or nucleophilic substitution. Key steps:

  • Precursor selection : Use 1-benzylcyclohexane derivatives (e.g., brominated analogs) as starting materials, similar to bromomethylcyclohexane intermediates .
  • Reaction optimization : Control temperature (e.g., 0–5°C for exothermic nitrations) and stoichiometry to minimize byproducts like nitroso derivatives.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.4 ppm for benzyl protons) .

Q. How should researchers characterize the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. The nitro group induces deshielding in adjacent cyclohexane protons (δ 1.5–2.5 ppm) .
  • IR spectroscopy : Confirm nitro (O-N-O) stretches at ~1520 cm1^{-1} and 1350 cm1^{-1} .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 234.1364 (C13_{13}H17_{17}NO2_2) .

Q. What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Nitro compounds may decompose explosively; use flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation. Store at 2–8°C in a ventilated cabinet .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for this compound synthesis?

Contradictions often arise from:

  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate side reactions. Compare yields in DMF vs. dichloromethane .
  • Catalyst choice : Test transition-metal catalysts (e.g., CuI) vs. organocatalysts for nitro group installation. Monitor reaction progress via TLC at 15-minute intervals .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) and optimize parameters .

Q. What mechanistic insights can explain unexpected regioselectivity in nitro group addition?

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for nitro addition at cyclohexane vs. benzyl positions.
  • Isotopic labeling : Introduce 15^{15}N-labeled nitro sources to track reaction pathways via 15^{15}N NMR .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to detect transient intermediates (e.g., nitronium ion) .

Q. How can researchers validate the biological or catalytic activity of this compound?

  • Enzyme inhibition assays : Test against nitroreductases or cytochrome P450 isoforms using fluorogenic substrates .
  • Catalytic applications : Screen as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings) and compare turnover frequencies (TOF) .
  • Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays .

Methodological Guidelines

Q. What analytical techniques are optimal for detecting trace impurities?

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with electron ionization (EI) to identify volatile byproducts (e.g., benzaldehyde from nitro group degradation) .
  • HPLC-DAD : Employ a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 100 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve nitroso derivatives .

Q. How should experimental data be documented for reproducibility?

  • Detailed protocols : Include step-by-step procedures, equipment specifications (e.g., NMR field strength), and raw data (e.g., chromatograms) in supplementary materials .
  • Metadata annotation : Record batch numbers of reagents, solvent lot numbers, and ambient conditions (humidity, temperature) .

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